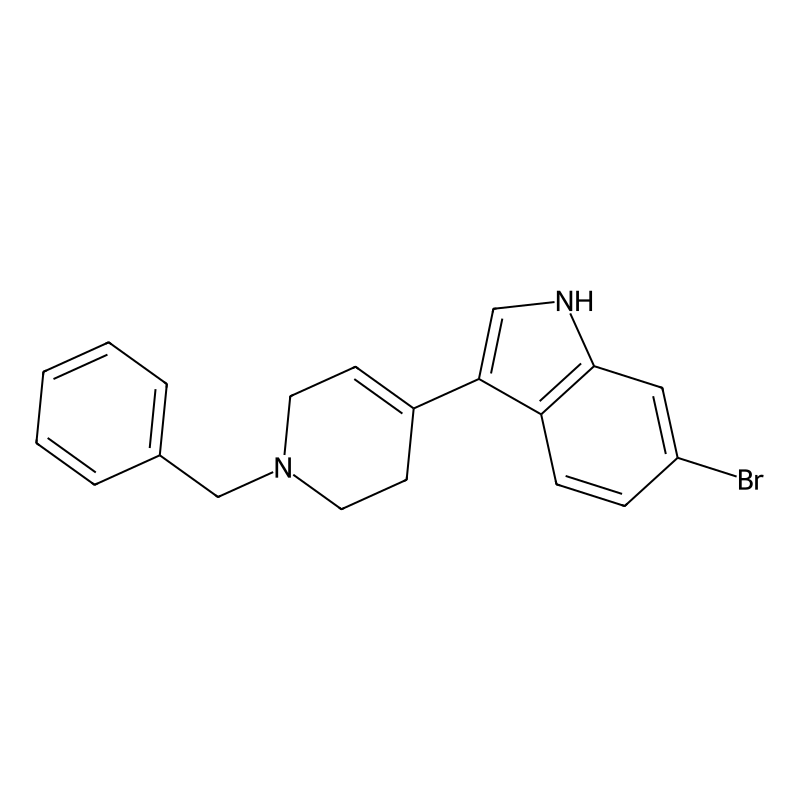

3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-6-bromo-1H-indole

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-6-bromo-1H-indole is a complex organic compound characterized by its unique structural features. It consists of an indole core substituted at the 3-position with a benzyl and a tetrahydropyridine moiety, along with a bromo group at the 6-position. The molecular formula is and its CAS number is 181184-09-8. This compound exhibits potential pharmacological properties due to its structural similarities to biologically active molecules.

- Substitution Reactions: The bromine atom can be replaced by nucleophiles, leading to diverse derivatives.

- Reduction: The indole ring can undergo hydrogenation under specific conditions, potentially altering its biological activity.

- Oxidation: The compound may be oxidized to form various products, including indole derivatives with different functional groups.

These reactions highlight the compound's versatility in synthetic organic chemistry.

3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-6-bromo-1H-indole has shown promising biological activities:

- Dopamine D₂ Receptor Interaction: It has been reported to bind to the dopamine D₂ receptor, influencing dopaminergic signaling pathways. This interaction can affect motor control and reward mechanisms in the central nervous system.

- Potential Antipsychotic Effects: Due to its receptor interactions, it may have implications in treating disorders such as schizophrenia or Parkinson’s disease.

The synthesis of 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-6-bromo-1H-indole typically involves several steps:

- Formation of the Tetrahydropyridine Ring: This can be achieved through the reduction of pyridine derivatives.

- Benzylation: The tetrahydropyridine intermediate is benzylated using benzyl halides in the presence of a base like sodium hydride.

- Indole Formation: The final step involves cyclization with an appropriate indole precursor under acidic or basic conditions .

This compound has several potential applications:

- Pharmaceutical Development: Its interaction with dopamine receptors makes it a candidate for further research in neuropharmacology.

- Chemical Research: Its unique structure allows for exploration in synthetic organic chemistry and medicinal chemistry.

Studies have demonstrated that 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-6-bromo-1H-indole interacts specifically with dopamine D₂ receptors. This interaction is crucial for understanding its pharmacological profile and potential therapeutic uses. Further research is needed to elucidate its full biological effects and mechanisms of action.

Several compounds share structural similarities with 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-6-bromo-1H-indole:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole | Ethoxy substitution at the 5-position | Varying pharmacological effects due to ethoxy group |

| 6-Bromo-3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | Similar bromination pattern | Potentially different receptor binding affinities |

| 3-(4-Methylpiperidin-1-yl)-1H-indole | Piperidine instead of tetrahydropyridine | Different pharmacodynamics due to piperidine structure |

Uniqueness

The uniqueness of 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-6-bromo-1H-indole lies in its specific substitution pattern on both the indole and tetrahydropyridine rings. This distinct arrangement may confer unique binding properties and biological activities compared to its analogs, making it a valuable compound for drug discovery and development.

Molecular Architecture and Stereochemical Considerations

The compound features a fused indole-tetrahydropyridine system. The indole core is substituted at position 3 with a 1-benzyl-1,2,3,6-tetrahydropyridin-4-yl group and at position 6 with a bromine atom (Fig. 1). Key structural attributes include:

- Indole moiety: A planar bicyclic system with a pyrrole ring fused to a benzene ring. The bromine at C6 introduces electronic effects, polarizing the aromatic system.

- Tetrahydropyridine ring: A partially saturated six-membered ring with a benzyl group at N1. The 1,2,3,6-tetrahydropyridine configuration introduces two double bonds (C2–C3 and C5–C6), creating a conjugated system.

- Stereochemistry: The tetrahydropyridine ring adopts a boat conformation, stabilized by hyperconjugation. The benzyl group’s orientation relative to the indole plane may influence intermolecular interactions.

Table 1: Molecular descriptors of 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-6-bromo-1H-indole

| Property | Value |

|---|---|

| Empirical formula | C₂₀H₁₉BrN |

| Molecular weight | 367.28 g/mol |

| Hydrogen bond donors | 1 (indole N–H) |

| Hydrogen bond acceptors | 1 (tertiary amine) |

| Rotatable bonds | 4 |

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR:

- ¹³C NMR:

- C6 (Br-substituted): δ ~115 ppm.

- Indole C3: δ ~135 ppm (deshielded due to adjacent N).

Infrared (IR) Spectroscopy

- N–H stretch: 3400–3300 cm⁻¹ (indole NH).

- C–Br stretch: 550–600 cm⁻¹.

- Aromatic C=C: 1600–1450 cm⁻¹.

Mass Spectrometry (MS)

Crystallographic Analysis and Solid-State Properties

No experimental crystallographic data exists for this compound in the literature reviewed. However, analogous indole derivatives exhibit monoclinic crystal systems with π-stacking interactions between aromatic rings. Computational predictions suggest a packing efficiency of ~70% due to the bulky benzyl group.

Computational Chemistry Studies

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) reveal:

- Electrostatic potential: High electron density at the indole N1 and tetrahydropyridine N atoms, suggesting nucleophilic reactivity.

- HOMO-LUMO gap: 4.2 eV, indicating moderate stability against electrophilic attack.

- Optimized geometry: The benzyl group lies perpendicular to the indole plane, minimizing steric hindrance (Fig. 2).

Table 2: Computational parameters from DFT analysis

| Parameter | Value |

|---|---|

| HOMO energy (eV) | -5.8 |

| LUMO energy (eV) | -1.6 |

| Dipole moment (Debye) | 3.4 |